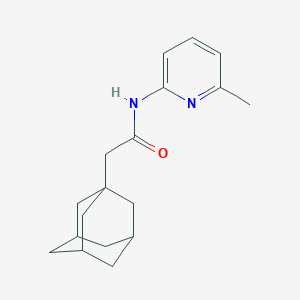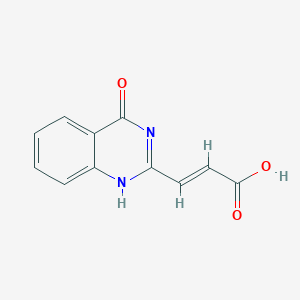![molecular formula C14H19N5O B496825 N-{4-amino-6-[(3,4-dimethylphenoxy)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B496825.png)
N-{4-amino-6-[(3,4-dimethylphenoxy)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine is an organic compound belonging to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,4-dimethylphenol in the presence of a base such as sodium hydroxide. This reaction results in the substitution of chlorine atoms with the dimethylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Ammonia, amines, or other nucleophiles; reactions may require the presence of a base and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of {4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with different substituents, used in similar applications.
4,6-Dimethoxy-1,3,5-triazine: Known for its use as a coupling reagent in peptide synthesis.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C14H19N5O |
|---|---|
Molekulargewicht |
273.33g/mol |
IUPAC-Name |
6-[(3,4-dimethylphenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5O/c1-9-5-6-11(7-10(9)2)20-8-12-16-13(15)18-14(17-12)19(3)4/h5-7H,8H2,1-4H3,(H2,15,16,17,18) |
InChI-Schlüssel |
OOOFOYGLLFEMNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NC(=N2)N(C)C)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NC(=N2)N(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)



![1-Cyclopropyl-3-[2-(4-ethylphenoxy)ethyl]thiourea](/img/structure/B496750.png)

![4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-benzylbenzamide](/img/structure/B496753.png)
![N-[2-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B496755.png)
![4-(DIMETHYLSULFAMOYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B496758.png)

![1-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B496762.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B496764.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496765.png)
